molecular formula C11H10N2O2 B2746919 2-(Oxiran-2-ylmethyl)-1,2-dihydrophthalazin-1-one CAS No. 953723-68-7

2-(Oxiran-2-ylmethyl)-1,2-dihydrophthalazin-1-one

Cat. No. B2746919
CAS RN: 953723-68-7
M. Wt: 202.213
InChI Key: MYBGXCJNDKKEGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Oxiran-2-ylmethyl)-1,2-dihydrophthalazin-1-one, also known as ODHP, is a synthetic compound with potential applications in scientific research. This compound has been synthesized using various methods and has shown promising results in biochemical and physiological studies. In

Scientific Research Applications

Corrosion Inhibition

One significant application of 2-(Oxiran-2-ylmethyl)-1,2-dihydrophthalazin-1-one derivatives is in the field of corrosion inhibition. For instance, aromatic epoxy monomers derived from oxiran-2-ylmethyl groups have demonstrated effective anticorrosive behavior on carbon steel in acidic solutions. These compounds, characterized using various spectroscopy techniques, act as corrosion inhibitors by adhering to the metal surface, following a Langmuir adsorption isotherm model. Computational and experimental studies, including electrochemical analyses and surface examinations, support these findings, showcasing the potential of these derivatives in protecting metals against corrosive environments (Dagdag et al., 2019).

Organic Synthesis and Reaction Mechanisms

Another application area is in organic synthesis, where this compound derivatives facilitate the formation of compounds with potential anticancer properties. For example, reaction with amines leads to the production of β-aminoalcohols, significant due to their stability and potential as intermediates in pharmaceutical synthesis (Suzdalev et al., 2011).

The versatility of these compounds extends to the synthesis of optically active derivatives, highlighting the importance of stereochemistry in herbicidal activity. Such research underscores the role of chirality in enhancing the efficacy of agricultural chemicals, with enantiomerically pure compounds showing significant differences in activity (Hosokawa et al., 2001).

Advanced Materials and Coatings

Furthermore, this compound derivatives find application in the development of new materials and coatings. For instance, epoxy pre-polymers with oxiran-2-ylmethyl groups have been evaluated for their corrosion inhibition properties, demonstrating their utility in creating protective layers on carbon steel surfaces in acidic mediums. These studies combine experimental approaches with computational simulations to elucidate the mechanisms of action and optimize the materials' protective capabilities (Dagdag et al., 2019).

properties

IUPAC Name

2-(oxiran-2-ylmethyl)phthalazin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c14-11-10-4-2-1-3-8(10)5-12-13(11)6-9-7-15-9/h1-5,9H,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYBGXCJNDKKEGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)CN2C(=O)C3=CC=CC=C3C=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.